2-(4-Bromophenyl)oxazole-5-carbaldehyde
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Overview
Description
2-(4-Bromophenyl)oxazole-5-carbaldehyde is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 2-position and a carbaldehyde group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde typically involves the Fischer oxazole synthesis, which is a ring-forming reaction. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . The reaction conditions are generally mild, and the product precipitates as a hydrochloride, which can be converted to the free base by the addition of water or by boiling with alcohol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)oxazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted oxazoles, alcohols, and other functionalized derivatives.
Scientific Research Applications
2-(4-Bromophenyl)oxazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)oxazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the oxazole ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)oxazole: Similar in structure but with the bromine atom at the 3-position.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of a bromophenyl group.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of a bromophenyl group.
Uniqueness
2-(4-Bromophenyl)oxazole-5-carbaldehyde is unique due to the specific positioning of the bromophenyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6BrNO2 |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H |
InChI Key |
YWVCPRDVFKCOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C=O)Br |
Origin of Product |
United States |
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